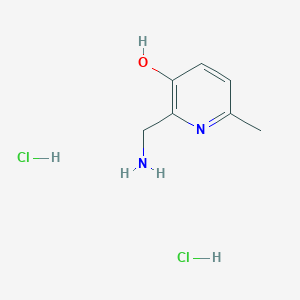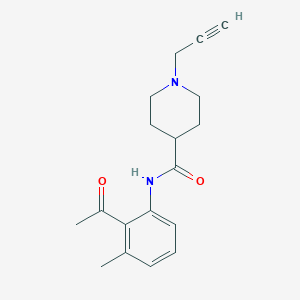
N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as ML352, is a small molecule inhibitor that has recently gained attention for its potential therapeutic applications. This compound has been synthesized and studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies. In
Wirkmechanismus
N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide works by inhibiting the activity of NMT, which is involved in the post-translational modification of proteins. This modification is essential for the proper function of many proteins, including those involved in cell growth and survival. By inhibiting NMT, N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide disrupts this process and leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a selective inhibitory effect on NMT, with minimal effects on other enzymes or proteins. This selectivity is important for the development of targeted cancer therapies that minimize side effects. N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its selectivity for NMT, which allows for targeted inhibition of cancer cells. However, one limitation is that N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has only been studied in preclinical models and further research is needed to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for research on N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is the development of combination therapies that include N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and chemotherapy drugs to enhance their efficacy. Another area of interest is the development of new inhibitors of NMT that have improved pharmacokinetic properties and selectivity. Finally, further research is needed to determine the safety and efficacy of N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in clinical trials.
Synthesemethoden
The synthesis of N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a multi-step process that begins with the reaction of 2-acetyl-3-methylphenylamine with propargyl bromide to form N-(2-acetyl-3-methylphenyl)prop-2-yn-1-amine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The synthesis of N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in cancer treatment. In preclinical studies, N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting the enzyme N-myristoyltransferase (NMT), which is involved in the regulation of cell growth and survival. N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been studied for its potential to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to treatment.
Eigenschaften
IUPAC Name |
N-(2-acetyl-3-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-10-20-11-8-15(9-12-20)18(22)19-16-7-5-6-13(2)17(16)14(3)21/h1,5-7,15H,8-12H2,2-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKLCGLPAKWDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)CC#C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-3-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone](/img/structure/B2900924.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide](/img/structure/B2900925.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-methyl-3-pyrazol-1-ylpropanoic acid](/img/structure/B2900926.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2900929.png)

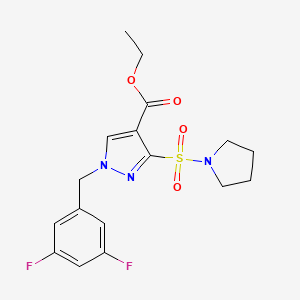
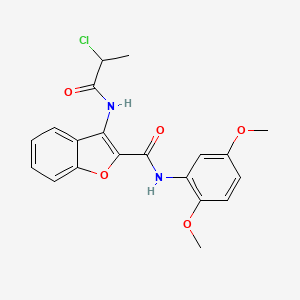

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2900937.png)

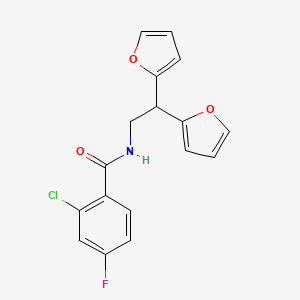
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2900940.png)
